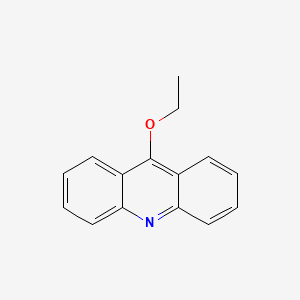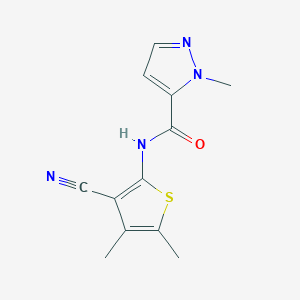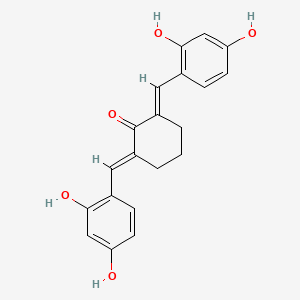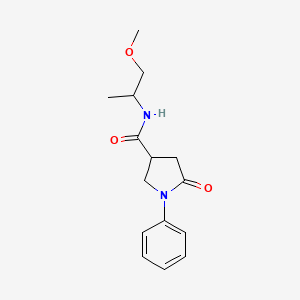
9-ethoxyacridine
Descripción general
Descripción
9-ethoxyacridine is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 223.099714038 g/mol and the complexity rating of the compound is 233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiparasitic Properties : Compounds of the 2-methoxyacridine series, including those with 7- and 9-substitutions like 9-chloro and 9-amino-2-methoxyacridines, have demonstrated strong in vitro antiparasitic properties. Their effects on DNA synthesis suggest a potential target in DNA metabolism of Leishmania promastigotes, although secondary effects on other biochemical pathways have also been observed, indicating their potential as multitarget drugs (Di Giorgio et al., 2003).
Ribosome Biogenesis Inhibition : 9-Aminoacridine (9AA) has been found to inhibit both transcription of ribosomal RNA precursors and processing of already synthesized pre-rRNAs in mammalian cells, thereby impacting ribosome biogenesis. This action is attributed to its ability to bind to RNA, which could be leveraged for the development of new ribosome biogenesis inhibitors (Anikin & Pestov, 2022).
Fluorochromic Dye Development : A derivative of 9-aminoacridine has been used to create a fluorochromic dye that displays complex fluorescence. This compound has been analyzed for its potential in the study of excited-state intramolecular charge transfer and can be used in various spectroscopic applications (Pereira et al., 2005).
Negative Mode Matrix-Assisted Laser Desorption/Ionization (MALDI) : 9-Aminoacridine has been introduced as a matrix for negative mode MALDI. Its unique properties as a moderately strong base offer alternative ionization mechanisms compared to traditional acidic MALDI matrices, making it suitable for the analysis of various compounds (Vermillion-Salsbury & Hercules, 2002).
Anticancer Activity : The 9-aminoacridine chromophore is a key component in DNA-targeted chemotherapeutic agents. Novel cyclic and spirocyclic acridine derivatives have been synthesized to explore their potential in cancer treatment, highlighting the versatility of 9-aminoacridine derivatives in medicinal chemistry (Ma et al., 2007).
Propiedades
IUPAC Name |
9-ethoxyacridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-17-15-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETBVHNTSXTIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=CC=CC2=NC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-[(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5330295.png)
![9-[(5-methoxy-1H-indol-2-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5330301.png)
![N-(3-fluorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5330311.png)
![N-benzyl-N'-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide](/img/structure/B5330319.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5330324.png)

![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5330358.png)
![2-{3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B5330370.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5330376.png)

![5-[1-(1H-benzimidazol-1-ylacetyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5330394.png)
![[(4aS*,8aR*)-6-(1-benzofuran-2-ylsulfonyl)octahydro-1,6-naphthyridin-4a(2H)-yl]methanol](/img/structure/B5330400.png)
